

Alpha-Ketoisocaproic Acid Calcium Salt: A Technical Guide to its Biological Functions

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Compound of Interest

Compound Name: Calcium 4-methyl-2-oxovalerate

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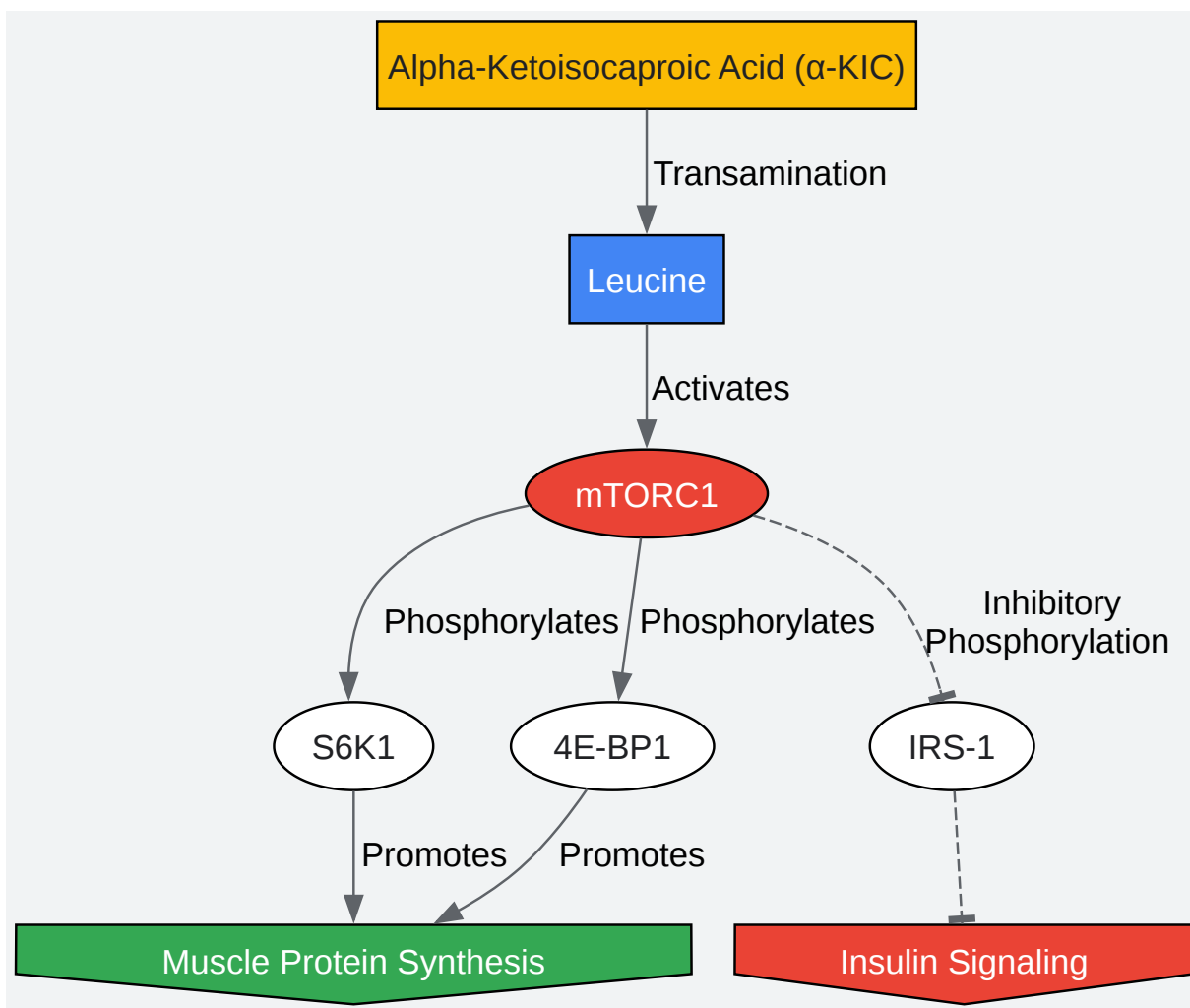
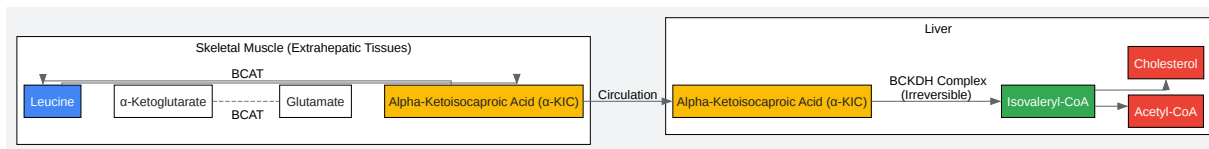
Executive Summary

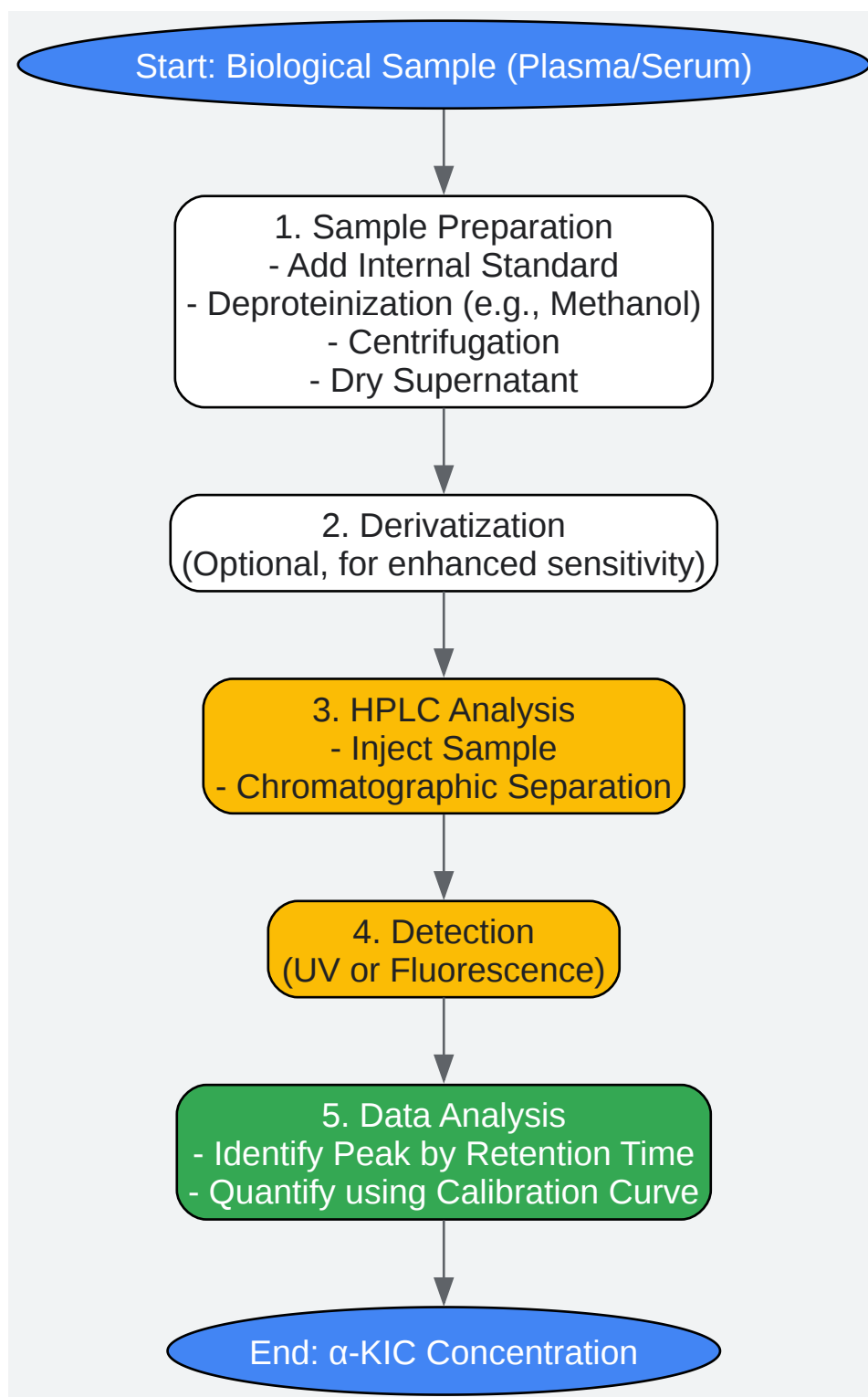
Alpha-ketoisocaproic acid (α -KIC), the keto analogue of the essential branched-chain amino acid leucine, plays a pivotal role in nitrogen balance, energy homeostasis, and cellular signaling.^[1] As its calcium salt, it is utilized in nutritional therapies and investigated for various ergogenic and clinical applications. This technical guide provides an in-depth examination of the core biological functions of alpha-ketoisocaproic acid calcium salt, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated metabolic and signaling pathways. Its primary functions include serving as a precursor for leucine synthesis, thereby reducing protein catabolism and ammonia levels, and modulating key signaling pathways involved in muscle metabolism.^{[1][2]} Dysregulation of its metabolism is a hallmark of the inherited metabolic disorder, Maple Syrup Urine Disease (MSUD).^[1]

Metabolism of Alpha-Ketoisocaproic Acid

Alpha-ketoisocaproic acid is the initial product of leucine catabolism. This reversible transamination is catalyzed by branched-chain aminotransferases (BCATs), which are present in two isoforms: a cytosolic (BCAT1) and a mitochondrial (BCAT2) form.^{[3][4]} This initial step primarily occurs in extrahepatic tissues like skeletal muscle. The resulting α -KIC can either be reaminated back to leucine or be released into circulation for further metabolism, primarily in the liver.^[1]

In the liver, α -KIC undergoes irreversible oxidative decarboxylation to isovaleryl-CoA, a rate-limiting step catalyzed by the mitochondrial branched-chain α -ketoacid dehydrogenase (BCKD) complex.[4][5] Isovaleryl-CoA can then be further metabolized into acetyl-CoA and cholesterol.[6][7] In conditions of BCKD deficiency, such as MSUD, α -KIC and other branched-chain keto acids accumulate to toxic levels.[8]





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